Cas no 2034258-47-2 (6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide)
![6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034258-47-2x500.png)
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1,6-dihydropyridine-3-carboxamide
- 6-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyridine-3-carboxamide
- 6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide
-
- インチ: 1S/C16H16F3N5O2/c17-16(18,19)12-7-13(22-9-21-12)24-5-3-11(4-6-24)23-15(26)10-1-2-14(25)20-8-10/h1-2,7-9,11H,3-6H2,(H,20,25)(H,23,26)
- InChIKey: ZFKWORGUIOYSAJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=NC=N1)N1CCC(CC1)NC(C1C=CC(NC=1)=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 612
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 87.2
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0107-4mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-0107-10mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0107-20mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-0107-40mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6523-0107-5μmol |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0107-30mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-0107-50mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6523-0107-25mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-0107-20μmol |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0107-100mg |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide |
2034258-47-2 | 100mg |
$372.0 | 2023-09-08 |
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamideに関する追加情報
6-Oxo-N-{1-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-1,6-Dihydropyridine-3-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2034258-47-2, known as 6-Oxo-N-{1-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-1,6-Dihydropyridine-3-Carboxamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines a 1,6-dihydropyridine core with a pyrimidine ring system, both of which are well-known for their roles in various therapeutic agents.
Recent studies have highlighted the importance of 1,6-dihydropyridines in the development of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The incorporation of a trifluoromethyl pyrimidine moiety further enhances the compound's stability and bioavailability. This combination makes it a strong candidate for drug development in areas such as hypertension and related cardiovascular conditions.
The synthesis of this compound involves a multi-step process that includes the preparation of intermediate compounds such as trifluoromethyl pyrimidine derivatives and piperidine analogs. Researchers have optimized these steps to achieve high yields and purity, ensuring that the final product meets rigorous quality standards. The use of advanced chromatographic techniques and spectroscopic analysis has been instrumental in confirming the compound's structure and purity.
In terms of pharmacodynamics, this compound exhibits selective binding to specific targets, making it highly efficient in modulating cellular pathways associated with cardiovascular diseases. Preclinical studies have demonstrated its ability to reduce blood pressure in animal models without causing significant side effects. These findings suggest that it could potentially offer an improved therapeutic profile compared to existing drugs in its class.
Moreover, the compound's stability under physiological conditions is a key factor contributing to its efficacy. The presence of the trifluoromethyl group not only enhances lipophilicity but also confers resistance to metabolic degradation. This property is crucial for ensuring sustained drug levels in the bloodstream, thereby improving patient compliance and treatment outcomes.
Recent advancements in computational chemistry have enabled researchers to predict the compound's interactions with various biological targets with high accuracy. Molecular docking studies have revealed that the pyrimidine ring plays a pivotal role in binding to specific receptors, further validating its potential as a therapeutic agent. These insights have paved the way for further exploration into its mechanism of action and potential applications in other therapeutic areas.
In conclusion, 6-Oxo-N-{1-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-1,6-Dihydropyridine-3-Carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising pharmacological properties, positions it as a leading candidate for developing innovative treatments for cardiovascular diseases. As research continues to unfold, this compound holds great promise for improving patient care and advancing medical science.
2034258-47-2 (6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide) 関連製品
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)
- 1217501-53-5(2-Methyl-4-(morpholinosulfonyl)phenylboronic Acid)
- 239463-74-2(Ethoxy Silodosin)
- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)
- 33468-32-5(2-Methyl-L-tryptophan)
- 1365091-89-9(ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 2171158-33-9((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-3-hydroxypropanoic acid)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)



